2-Chloro-9,10-diphenylanthracene

Electrochemistry Radical anion stability Electrogenerated chemiluminescence

Formulators seeking blue-green chemiluminescent output cannot use unsubstituted 9,10-diphenylanthracene, which emits only blue light. This 2-chloro derivative shifts emission to the blue-green region required for commercial glow stick products. Researchers developing OLED emitters or structure-activity libraries benefit from the chlorine handle enabling single-step derivatization via nucleophilic aromatic substitution - a capability absent in the parent DPA scaffold. • Delivers blue-green emission (λ shift vs. DPA blue) for glow stick & OLED applications. • Kinetically characterized C-Cl bond cleavage profile enables radical anion lifetime modeling in ECL devices. • Versatile precursor for 2-substituted DPA libraries via SNAr at the chlorine position.

Molecular Formula C26H17Cl
Molecular Weight 364.9 g/mol
CAS No. 43217-28-3
Cat. No. B1582008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-9,10-diphenylanthracene
CAS43217-28-3
Molecular FormulaC26H17Cl
Molecular Weight364.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Cl
InChIInChI=1S/C26H17Cl/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H
InChIKeyPLMFIWDPKYXMGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-9,10-diphenylanthracene Baseline Characterization


2-Chloro-9,10-diphenylanthracene (CAS 43217-28-3) is a chlorinated polycyclic aromatic hydrocarbon with the molecular formula C26H17Cl and a molecular mass of 364.87 g/mol . It is a halogenated derivative of the well-established blue fluorophore 9,10-diphenylanthracene (DPA), distinguished by a single chlorine substitution at the 2-position of the anthracene core [1]. The compound is commercially available as a pale yellow to white powder with a density of 1.215 g/cm³ and an aqueous solubility of approximately 1.9 × 10⁻⁷ g/L at 25 °C . Its primary established applications are as a fluorescent dye in chemiluminescent glow sticks emitting blue-green light and as a precursor or intermediate for advanced optoelectronic materials including OLEDs [2].

Emission Blue-green fluorophore for glow sticks and ECL
Derivatization SNAr-active chlorine enables one-step OLED precursor synthesis
Radical stability Regioisomer-specific C-Cl cleavage kinetics for ECL device design

2-Chloro-9,10-diphenylanthracene Substitution Limitations


While 9,10-diphenylanthracene (DPA) serves as a well-characterized blue fluorophore with a fluorescence quantum yield (ΦF) of 0.88 ± 0.03 in benzene [1], its unsubstituted anthracene core lacks a synthetically versatile functional handle for downstream derivatization. The introduction of chlorine at the 2-position fundamentally alters both photophysical output (emission shifts from blue to blue-green) and electrochemical reactivity. Critically, 2-chloro-9,10-diphenylanthracene exhibits distinct reactivity under reductive electrochemical conditions compared to its 1-chloro isomer and bromo analog, with measurable differences in carbon-halogen bond cleavage kinetics that directly impact stability in radical-mediated applications [2]. Substituting unmodified DPA or alternative halo-DPA derivatives without accounting for these differences will yield either an incorrect emission color in chemiluminescent devices or compromised electrochemical performance in radical anion-based systems [3].

Emission mismatch DPA emits blue light, not the blue-green required for specific glow stick lines
Radical anion profile 1-Cl or 2-Br analogs exhibit distinct C-X cleavage kinetics, altering ECL lifetime
Synthetic handle absent Unsubstituted DPA cannot undergo direct SNAr without prior halogenation

2-Chloro-9,10-diphenylanthracene Differentiation Evidence


Regioisomer-Dependent Cleavage Kinetics

In DMF solvent under electrochemical reduction conditions, the anion radical of 2-chloro-9,10-diphenylanthracene undergoes carbon-halogen bond cleavage with a rate constant (k) that is measurably distinct from that of its 1-chloro regioisomer and its 2-bromo analog. The study by Jaworski et al. quantitatively determined these rate constants, demonstrating that the 2-chloro substitution pattern confers a specific kinetic profile relative to other halogenated DPA derivatives [1]. This differentiation is critical for applications involving electrogenerated chemiluminescence (ECL) where radical anion stability governs device lifetime and emission consistency.

Cleavage kinetics
Head-to-head
Measurably distinct k vs. 1‑Cl & 2‑Br
Directly impacts radical anion lifetime in ECL
DMF, electrochemical reduction; Jaworski et al.
Electrochemistry Radical anion stability Electrogenerated chemiluminescence

Substituent Effect on Emission Color

Unsubstituted 9,10-diphenylanthracene (DPA) is established as the standard blue emitter in commercial glow sticks [1]. In contrast, 2-chloro-9,10-diphenylanthracene produces a blue-green emission [2]. This spectral shift from blue to blue-green arises specifically from the electron-withdrawing effect of the chlorine substituent at the 2-position, which alters the HOMO-LUMO energy gap relative to the parent DPA core. While peer-reviewed quantitative photophysical data (absolute quantum yield, λmax emission in specific matrices) for the 2-chloro derivative remain sparse in open literature, the directional spectral shift is a class-level inference supported by the known hypsochromic or bathochromic effects of halogen substitution on anthracene chromophores.

Emission shift
Class-level inference
Blue-green emission (vs. DPA blue)
Mandatory for blue-green glow stick formulations
Quantitative photophysical data sparse
Chemiluminescence Fluorescence Glow stick dye

Nucleophilic Aromatic Substitution Versatility

Unlike unsubstituted 9,10-diphenylanthracene, which lacks a reactive site for facile functionalization, 2-chloro-9,10-diphenylanthracene possesses a chlorine atom at the 2-position that serves as a leaving group for nucleophilic aromatic substitution (SNAr) reactions. Common nucleophiles such as sodium methoxide can displace the chlorine to yield 2-methoxy-9,10-diphenylanthracene . This enables modular construction of DPA derivatives with tailored electron-donating or electron-withdrawing substituents for fine-tuning HOMO-LUMO levels in OLED emitter design. The parent DPA cannot undergo direct SNAr without prior halogenation, representing a discrete synthetic efficiency advantage for the 2-chloro derivative.

SNAr reactivity
Data to verify
Chlorine leaving group enables nucleophilic substitution
Single-step derivatization vs. DPA pre‑functionalization
Sodium methoxide displacement demonstrated; supplier data
Organic synthesis Derivatization OLED precursor

Commercial Purity Specifications

2-Chloro-9,10-diphenylanthracene is commercially supplied with a standard purity specification of 97% [1]. This defined purity threshold provides a verifiable procurement benchmark for users requiring reproducible performance in optoelectronic device fabrication or synthetic chemistry applications. By comparison, 9,10-diphenylanthracene is widely available at comparable or higher purities (e.g., 98-99%), but the 97% specification for the 2-chloro derivative establishes a minimum quality standard that can be contractually specified and analytically verified upon receipt.

Purity benchmark
Specification review
97% commercial purity
Verifiable procurement quality threshold
Comparable to DPA 98‑99% purity tier
Chemical procurement Purity Quality assurance

2-Chloro-9,10-diphenylanthracene Applications


Blue-Green Glow Stick Formulation

2-Chloro-9,10-diphenylanthracene is the definitive choice for achieving blue-green emission in commercial glow stick devices [1]. Unsubstituted 9,10-diphenylanthracene produces blue light and cannot directly generate the blue-green spectral output required for this product category [2]. Formulators seeking to match existing blue-green glow stick product lines or develop new variants must procure the 2-chloro derivative; substitution with DPA would yield an off-specification blue product requiring additional dye blending.

ECL Device Fabrication with Defined Radical Stability

For ECL device architectures that rely on stable generation and annihilation of radical anion intermediates, 2-chloro-9,10-diphenylanthracene offers a kinetically characterized degradation profile [1]. The quantitative rate constant data for carbon-chlorine bond cleavage in DMF enables researchers to model device lifetime and select the appropriate halogen substitution pattern (2-chloro vs. 1-chloro vs. 2-bromo) based on desired radical stability requirements [1]. The 2-chloro isomer is a specific point in this substitution space that cannot be assumed equivalent to regioisomeric or halogen-analogous alternatives.

OLED Materials Synthetic Intermediate

2-Chloro-9,10-diphenylanthracene serves as a versatile precursor for synthesizing a library of 2-substituted DPA derivatives via nucleophilic aromatic substitution at the chlorine-bearing position [1]. Researchers developing blue OLED emitter candidates with tailored HOMO-LUMO energy levels benefit from the single-step functionalization capability that the 2-chloro group provides. Unsubstituted DPA lacks this reactive handle and would require an additional halogenation step to achieve the same derivatization capacity, adding synthetic complexity and cost to materials discovery workflows.

Anthracenyl Halide Electrochemical Mechanisms

The inclusion of 2-chloro-9,10-diphenylanthracene in the comparative electrochemical study by Jaworski et al. establishes it as a characterized reference compound within the halo-anthracene class [1]. Investigators studying carbon-halogen bond cleavage kinetics, homogeneous redox catalysis, or electron transfer dynamics in polyaromatic systems can utilize this compound as a benchmark with established rate constant data in DMF. Its regioisomeric relationship to 1-chloro-9,10-diphenylanthracene makes it particularly valuable for probing positional effects on radical anion reactivity.

Application
Selection Property
Validation Focus
Blue-green glow stick dye
Emission color matching
Verify blue-green emission in target formulation
ECL device fabrication
Radical anion stability profile
Confirm C‑Cl cleavage rate in device electrolyte
OLED precursor synthesis
SNAr reactivity at 2‑position
Validate derivatization yield with target nucleophile
Anthracenyl halide electrochemistry
Regioisomer benchmark compound
Reproduce published rate constant in experimental system

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-9,10-diphenylanthracene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.